![molecular formula C11H11N3O4S B019585 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole CAS No. 108375-63-9](/img/structure/B19585.png)
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole
Overview
Description
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which affects chromatin structure and gene transcription. MS-275 has shown promising results in preclinical studies for the treatment of various types of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole involves its inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in chromatin structure and gene transcription. This, in turn, affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis. 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been shown to selectively inhibit HDAC1 and HDAC3, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and sensitization of cancer cells to other anticancer agents. It has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole for lab experiments is its high potency and selectivity for HDAC1 and HDAC3, which allows for specific targeting of these enzymes. Another advantage is its ability to sensitize cancer cells to other anticancer agents, which can enhance the effectiveness of combination therapies. However, one limitation of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole. One area of interest is its potential use in combination therapies with other anticancer agents, such as chemotherapy and immunotherapy. Another area of interest is its potential use in treating other diseases, such as HIV and malaria. Additionally, further research is needed to better understand the mechanism of action of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole and its effects on various cellular processes.
Scientific Research Applications
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has also been investigated for its potential use in treating other diseases, such as HIV, malaria, and Alzheimer's disease.
properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)sulfonyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(17,18)11-10(14(15)16)12-7-13(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIFYVQUMRFIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CN2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545324 | |
Record name | 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole | |
CAS RN |
108375-63-9 | |
Record name | 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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